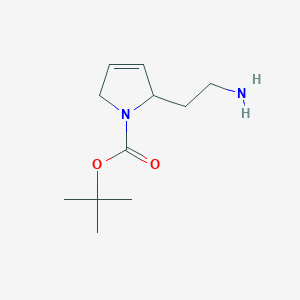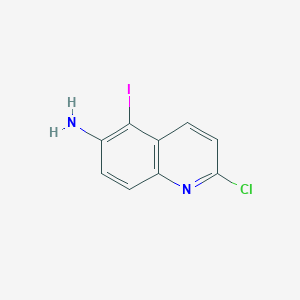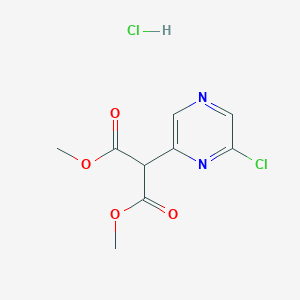
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two benzyloxy groups at the 2 and 6 positions of the pyridine ring and a 4-bromophenyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dihydroxypyridine and 4-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF).
Procedure: The 2,6-dihydroxypyridine is reacted with 4-bromobenzyl bromide in the presence of the base to form the desired product through nucleophilic substitution reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism of action of 2,6-Bis(benzyloxy)-3-(4-bromophenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(benzyloxy)pyridine: Lacks the 4-bromophenyl group, making it less versatile in certain reactions.
3-(4-Bromophenyl)pyridine: Lacks the benzyloxy groups, affecting its reactivity and applications.
2,6-Bis(benzyloxy)-4-(4-bromophenyl)pyridine: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Propriétés
Formule moléculaire |
C25H20BrNO2 |
|---|---|
Poids moléculaire |
446.3 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-2,6-bis(phenylmethoxy)pyridine |
InChI |
InChI=1S/C25H20BrNO2/c26-22-13-11-21(12-14-22)23-15-16-24(28-17-19-7-3-1-4-8-19)27-25(23)29-18-20-9-5-2-6-10-20/h1-16H,17-18H2 |
Clé InChI |
YSBCDIFVGVBJLC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=C(C=C2)C3=CC=C(C=C3)Br)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)



![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-benzo[D]imidazol-5-amine](/img/structure/B13937201.png)





